Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate
Description
Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate is a substituted azetidine derivative featuring:
- A tert-butoxycarbonyl (Boc) protecting group at the 1-position of the azetidine ring.
- A cyano (-CN) group and a 4-bromo-2-iodobenzyl substituent at the 3-position.
The azetidine ring (a four-membered nitrogen-containing heterocycle) provides structural rigidity, making it valuable in medicinal chemistry for conformational restriction of bioactive molecules. The Boc group enhances solubility and stability during synthetic workflows, while the halogenated benzyl moiety (Br and I) offers sites for further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings) . The cyano group may act as a hydrogen-bond acceptor or participate in click chemistry.
Properties
Molecular Formula |
C16H18BrIN2O2 |
|---|---|
Molecular Weight |
477.13 g/mol |
IUPAC Name |
tert-butyl 3-[(4-bromo-2-iodophenyl)methyl]-3-cyanoazetidine-1-carboxylate |
InChI |
InChI=1S/C16H18BrIN2O2/c1-15(2,3)22-14(21)20-9-16(8-19,10-20)7-11-4-5-12(17)6-13(11)18/h4-6H,7,9-10H2,1-3H3 |
InChI Key |
UJYZUFJEANDBTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC2=C(C=C(C=C2)Br)I)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate
General Synthetic Strategy
The preparation of this compound typically involves:
- Construction of the azetidine ring bearing the tert-butyl carboxylate protecting group.
- Introduction of the cyano substituent at the 3-position of the azetidine ring.
- Attachment of the 4-bromo-2-iodobenzyl substituent via nucleophilic substitution or cross-coupling reactions.
Key Intermediate: Tert-butyl 3-bromoazetidine-1-carboxylate
A crucial intermediate in the synthesis is tert-butyl 3-bromoazetidine-1-carboxylate, which can be prepared or procured commercially. This intermediate serves as a versatile building block for further functionalization.
Example Preparation of Tert-butyl 3-bromoazetidine-1-carboxylate
This intermediate can be further functionalized to introduce the cyano group and the substituted benzyl moiety.
Introduction of the Cyano Group
The cyano group at the 3-position of the azetidine ring can be introduced via nucleophilic substitution reactions or by using cyano-containing reagents under appropriate conditions. While specific literature on the exact method for this compound is limited, common synthetic routes involve:
- Substitution of a suitable leaving group on the azetidine ring with cyanide ion.
- Use of cyano-substituted azetidine precursors.
Attachment of the 4-Bromo-2-iodobenzyl Group
The benzyl substituent bearing bromine and iodine atoms can be introduced by:
- Nucleophilic substitution of the bromide on the azetidine intermediate with a 4-bromo-2-iodobenzyl nucleophile.
- Palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling, which is well-documented for aryl halides and azetidine derivatives.
Suzuki–Miyaura Cross-Coupling Application
The Suzuki–Miyaura reaction is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. For this compound:
- The aryl iodide or bromide on the benzyl substituent can be coupled with an azetidine boronic acid or ester derivative.
- Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands are used.
- Reaction conditions often include bases like potassium carbonate or sodium tert-butoxide in solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
- Temperatures range from room temperature to 100°C, with reaction times from several hours to days depending on substrate reactivity.
Representative Experimental Data for Related Azetidine Derivatives
These examples demonstrate the versatility of tert-butyl 3-bromoazetidine-1-carboxylate in forming complex derivatives under various conditions.
Analytical and Research Outcomes
- Mass spectrometry (MS) is routinely used to confirm molecular weights of intermediates and final compounds.
- Nuclear magnetic resonance (NMR) spectroscopy, including ^1H and ^13C NMR, is essential for structural confirmation.
- Chromatographic techniques such as silica gel flash chromatography and preparative high-performance liquid chromatography (prep-HPLC) are employed for purification.
- Reaction yields vary widely depending on substituents and reaction conditions, from moderate (26%) to quantitative (100%) in optimized cases.
Summary Table of Preparation Steps for this compound
| Step | Starting Material / Intermediate | Reagents & Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Tert-butyl 3-bromoazetidine-1-carboxylate | Prepared or purchased; potassium carbonate in DMF at 60°C | Key azetidine intermediate with protecting group |
| 2 | Introduction of cyano group | Cyanide source (e.g., NaCN) under nucleophilic substitution conditions | Installation of 3-cyano substituent on azetidine ring |
| 3 | Attachment of 4-bromo-2-iodobenzyl group | Suzuki–Miyaura cross-coupling using Pd catalyst, base, and suitable solvents | Formation of benzyl-substituted azetidine derivative with halogen substituents |
| 4 | Purification and characterization | Silica gel chromatography, prep-HPLC, MS, NMR | Final pure compound confirmed by analytical methods |
Chemical Reactions Analysis
Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine and iodine atoms can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and organometallic reagents.
Oxidation and reduction reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the halogen atoms. Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Cyclization reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems or fused ring structures. These reactions often require specific catalysts and reaction conditions.
Scientific Research Applications
Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate has several scientific research applications, including:
Organic synthesis: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: Due to its unique structure, the compound is investigated for its potential as a lead compound in drug discovery and development. It may exhibit biological activity against specific targets, making it a candidate for further pharmacological studies.
Material science: The compound’s functional groups make it suitable for the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano group and halogen atoms can influence its binding affinity and specificity towards these targets. The azetidine ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparative Analysis
A. Reactivity and Functionalization Potential
- Halogenation : The target compound’s 4-bromo-2-iodobenzyl group provides two distinct halogen sites. Iodine’s larger atomic radius and lower electronegativity (vs. bromine) make it more reactive in Ullmann or Buchwald-Hartwig couplings . In contrast, analogues like tert-butyl 3-bromoazetidine-1-carboxylate (CAS 1064194-10-0) lack this dual functionality, limiting their versatility .
- Cyano Group: Shared with tert-butyl 3-cyano-3-methylazetidine-1-carboxylate (CAS 142253-54-1), the -CN group enhances dipole interactions in drug-receptor binding. However, the methyl group in the latter reduces steric hindrance compared to the bulky benzyl group in the target compound .
B. Physicochemical Properties
- Molecular Weight & Solubility: The bromo-iodobenzyl substituent increases molecular weight (~450–500 g/mol estimated) compared to simpler analogues (e.g., tert-butyl 3-cyanoazetidine-1-carboxylate at 195.2 g/mol). This reduces solubility in polar solvents (e.g., water or methanol) but improves lipid bilayer permeability .
- Melting Point: Derivatives with aromatic substituents (e.g., benzyl or pyridinyl) typically exhibit higher melting points due to π-π stacking. For example, tert-butyl 3-cyano-3-methylazetidine-1-carboxylate melts at 57°C , while the target compound likely exceeds 100°C.
Biological Activity
Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 403.1 g/mol. The structure features a cyano group, a tert-butyl ester, and halogen substituents that can influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains, suggesting potential for development as antimicrobial agents.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Neuroprotective Effects : Certain azetidine derivatives are being studied for neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in metabolic pathways or cell signaling.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication processes in cancer cells.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of azetidine derivatives found that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.
Case Study 2: Anticancer Potential
Research published in Journal of Medicinal Chemistry explored a series of azetidine derivatives, including those with bromo and iodo substituents. These studies demonstrated that some derivatives could inhibit tumor growth in vitro through apoptosis induction and cell cycle arrest.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the common synthetic routes for Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from azetidine or piperidine derivatives. Key steps include:
- Azetidine ring functionalization : Introduction of the cyano group at the 3-position via nucleophilic substitution or cyanation reactions under basic conditions .
- Benzylation : Coupling of 4-bromo-2-iodobenzyl halides to the azetidine core using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or alkylation reactions .
- Boc protection : Incorporation of the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Azetidine cyanation | KCN, DMF, 80°C | 65–75 | |
| Benzylation | Pd(OAc)₂, XPhos, K₂CO₃, DMF | 50–60 | |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | >90 |
Q. How is the structure of this compound confirmed in academic research?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry. For example, the tert-butyl group appears as a singlet (~1.4 ppm in H NMR), while aromatic protons from the bromo-iodobenzyl moiety show splitting patterns consistent with para- and ortho-substitution .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or bonding. SHELX programs (e.g., SHELXL) are standard for refining crystal structures, though challenges arise with heavy atoms (iodine) due to absorption effects .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₉BrIN₃O₂) with precision <5 ppm error .
Advanced Research Questions
Q. How can researchers optimize the yield of the benzylation step given steric hindrance from the bulky substituents?
Steric hindrance from the 4-bromo-2-iodobenzyl group and azetidine core often limits reaction efficiency. Methodological improvements include:
- Catalyst Screening : Bulky ligands like XPhos or SPhos enhance palladium-mediated coupling by stabilizing the active catalytic species .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates at elevated temperatures (80–100°C) .
- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity, mitigating side reactions .
Q. Data Contradiction Analysis :
- If NMR shows incomplete benzylation (e.g., residual azetidine peaks), consider varying the Pd/ligand ratio or using alternative coupling agents like Ullmann conditions .
Q. What strategies address discrepancies between computational predictions and experimental data in biological activity studies?
Discrepancies may arise from:
- Solvent Effects in Docking Studies : Computational models often neglect solvation. Validate using molecular dynamics (MD) simulations with explicit solvent models .
- Conformational Flexibility : The azetidine ring’s puckering (e.g., envelope vs. twist conformations) impacts binding. Use X-ray/NMR-guided docking to refine predictions .
- Off-Target Interactions : Screen against a broader panel of receptors/enzymes to identify unintended targets .
Q. How can researchers resolve conflicting crystallographic data caused by heavy atoms (iodine/bromine)?
Heavy atoms introduce absorption and radiation damage artifacts. Solutions include:
- Multi-Shell Refinement : SHELXL’s multi-scattering correction for iodine’s anomalous scattering .
- Low-Temperature Data Collection : Reduces thermal motion and radiation damage (e.g., 100 K with liquid nitrogen) .
- Twinned Crystal Analysis : Use SHELXD/SHELXE to deconvolute overlapping diffraction patterns .
Q. What are the key considerations for designing structure-activity relationship (SAR) studies for this compound?
Focus on:
- Substituent Effects : Replace bromine/iodine with smaller halogens (e.g., Cl/F) to assess steric/electronic impacts on bioactivity .
- Azetidine Ring Modifications : Compare cyano vs. hydroxy or methyl groups at the 3-position to probe hydrogen-bonding or lipophilicity .
- Boc Deprotection : Test the free amine derivative (post-Boc removal) for enhanced solubility or altered target engagement .
Q. Methodological Guidelines
- Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., azetidine nitriles) .
- Analytical Cross-Validation : Combine LC-MS, NMR, and crystallography to confirm purity and structure .
- Ethical Handling : Follow OSHA guidelines for heavy halogen disposal due to environmental toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
